Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate
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Overview
Description
Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate is an organic compound with a complex structure that includes a bromine atom and a pyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate typically involves a series of organic reactions. One common method includes the reaction of a halogenated alkane with pyrrole, followed by the substitution of an amide with an electrophilic reagent . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes . The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4aS,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
- (4aS,9bR)-Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Uniqueness
Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct chemical properties. These features make it particularly valuable for certain synthetic applications and research studies, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H17BrN2O2 |
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Molecular Weight |
325.20 g/mol |
IUPAC Name |
ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole-5-carboxylate |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-19-14(18)17-12-6-7-16-8-10(12)9-4-3-5-11(15)13(9)17/h3-5,10,12,16H,2,6-8H2,1H3/t10-,12-/m0/s1 |
InChI Key |
DAPKLRKGDWGPJF-JQWIXIFHSA-N |
Isomeric SMILES |
CCOC(=O)N1[C@H]2CCNC[C@H]2C3=C1C(=CC=C3)Br |
Canonical SMILES |
CCOC(=O)N1C2CCNCC2C3=C1C(=CC=C3)Br |
Origin of Product |
United States |
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